molecular formula C26H39P B14246932 1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole CAS No. 382654-35-5

1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole

Cat. No.: B14246932
CAS No.: 382654-35-5
M. Wt: 382.6 g/mol
InChI Key: CGZIQELCAIZMSY-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole is a complex organic compound characterized by its unique structure, which includes cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole has several applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexylurea: Known for its inhibitory activity against soluble epoxide hydrolase (sEH).

    1,3-Dicyclohexylimidazolium chloride: Used as a catalyst in various organic reactions.

Uniqueness

1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

382654-35-5

Molecular Formula

C26H39P

Molecular Weight

382.6 g/mol

IUPAC Name

1,3-dicyclohexyl-2-phenyl-1,3,3a,4,5,6,7,7a-octahydroisophosphindole

InChI

InChI=1S/C26H39P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)27(25)22-16-8-3-9-17-22/h3,8-9,16-17,20-21,23-26H,1-2,4-7,10-15,18-19H2

InChI Key

CGZIQELCAIZMSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C3CCCCC3C(P2C4=CC=CC=C4)C5CCCCC5

Origin of Product

United States

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